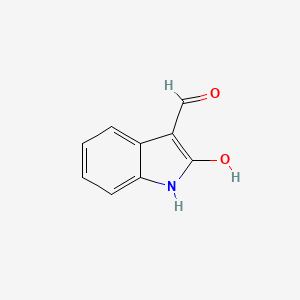

3-(Hydroxymethylene)indolin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUCUNQXFYLSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219341 | |

| Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265107-68-4 | |

| Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxymethylene Indolin 2 One and Its Derivatives

Direct Synthetic Approaches to 3-(Hydroxymethylene)indolin-2-one

Direct synthesis of this compound often involves the reaction of isatin (B1672199) or its derivatives with a suitable one-carbon source.

Exploration of Specific Reaction Pathways

One common approach involves the aldol (B89426) condensation of isatin with formaldehyde. This reaction, typically carried out in the presence of a base, provides a straightforward route to the desired product. Another method involves the reduction of isatin to isatin-β-oxime, followed by treatment with a reducing agent. Furthermore, the reaction of isatins with various methyl ketones in the presence of piperidine (B6355638) has been reported to yield 3-alkyl-3-hydroxyindolin-2-ones, although sometimes with moderate yields. nih.gov

Synthesis of Substituted 3-Hydroxymethylindolin-2-one Analogues

The synthesis of substituted 3-hydroxymethylindolin-2-one analogues allows for the creation of a diverse library of compounds with potential applications in medicinal chemistry. These methods often employ multicomponent reactions, providing a highly efficient means of generating molecular complexity from simple starting materials.

Three-Component Coupling Reactions for 3-Substituted-3-hydroxyindolin-2-ones.nih.govrsc.org

Three-component coupling reactions have emerged as a powerful tool for the synthesis of 3-substituted-3-hydroxyindolin-2-ones. These reactions bring together three different starting materials in a single step to form the desired product, often with high atom economy and efficiency.

A notable metal-free, three-component coupling reaction involves the use of N-protected isatins, aryne precursors, and 1,3-diones. rsc.orgrsc.org This method allows for the synthesis of a wide array of 3-substituted-3-hydroxyindolin-2-ones in good yields. rsc.org The reaction proceeds through the generation of a highly reactive aryne intermediate, which then participates in a cascade of reactions with the isatin and dione (B5365651) to form the final product. rsc.org This approach is advantageous as it avoids the use of transition metals, which can be difficult to remove from the final products and may pose issues for pharmaceutical applications. rsc.org

Table 1: Examples of Metal-Free Three-Component Coupling Reactions

| N-Protected Isatin | Aryne Precursor | 1,3-Dione | Product Yield |

|---|---|---|---|

| N-Boc-isatin | 2-(Trimethylsilyl)phenyl triflate | Dimedone | Good |

| N-Cbz-isatin | 2-(Trimethylsilyl)phenyl triflate | 1,3-Cyclohexanedione | Good |

| N-Acetylisatin | 2-(Trimethylsilyl)phenyl triflate | 1,3-Indandione | Moderate |

Data sourced from relevant studies on aryne-based three-component reactions. rsc.org

Transition-metal catalysis provides another versatile route to substituted 3-hydroxyindolin-2-ones. Rhodium-catalyzed reactions of 3-diazooxindoles with various coupling partners have proven to be particularly effective. rsc.org For instance, a rhodium-catalyzed three-component reaction of 3-diazooxindoles, indoles, and isatin-derived N-Boc ketimines has been developed to synthesize functionalized 3,3′,3′′-trisindoles with high yields and good diastereoselectivity. rsc.org Rhodium catalysts can also facilitate the reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols to produce 3-substituted-3-hydroxy-β-lactams. sigmaaldrich.com

Table 2: Examples of Rhodium-Catalyzed Reactions

| Diazo Compound | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

|---|---|---|---|---|

| 3-Diazooxindole | Indole (B1671886) | Isatin-derived N-Boc ketimine | Rh2(OAc)4 | Functionalized 3,3′,3′′-trisindole |

| Ethyl diazoacetate | Azetidine-2,3-dione | Alcohol | Rhodium catalyst | 3-Substituted-3-hydroxy-β-lactam |

This table is a representation of rhodium-catalyzed multicomponent reactions leading to complex heterocyclic structures. rsc.orgsigmaaldrich.com

Reductive Aldol Reactions in Oxindole (B195798) Synthesis

Reductive aldol reactions offer an alternative strategy for the synthesis of 3-hydroxyoxindoles. This approach typically involves the nucleophilic addition of an enolate to an aldehyde or ketone, followed by reduction of an intermediate. While not a direct route to this compound itself, this methodology is crucial for creating various substituted 3-hydroxyoxindole scaffolds.

Henry Reaction-Based Syntheses and Subsequent Transformations of Isatins

The Henry reaction, a classic carbon-carbon bond-forming reaction, serves as a pivotal method for the synthesis of 3-hydroxy-3-(nitroalkyl)-2-oxindoles from isatins and nitroalkanes. tandfonline.comorganic-chemistry.org This nitroaldol addition is typically base-catalyzed and provides a direct route to highly functionalized oxindole frameworks. organic-chemistry.org These products are valuable intermediates that can undergo subsequent transformations to afford a diverse array of substituted indolin-2-ones.

An efficient and environmentally conscious approach involves a DMF-mediated Henry reaction. tandfonline.comsemanticscholar.org This method avoids traditional base catalysts and proceeds under mild, anhydrous conditions to produce high yields of 3-hydroxy-3-(nitroalkyl)-2-oxindoles. tandfonline.comsemanticscholar.org The reaction is applicable to a range of substituted isatins and nitroalkanes. tandfonline.com For instance, the reaction of isatin with nitromethane (B149229) in dry DMF at room temperature provides 3-hydroxy-3-(nitromethyl)indolin-2-one in excellent yield. semanticscholar.org

| Entry | Isatin Derivative | Nitroalkane | Product | Yield (%) |

| 1 | Isatin | Nitromethane | 3-Hydroxy-3-(nitromethyl)indolin-2-one | 94 |

| 2 | 5-Chloroisatin | Nitromethane | 5-Chloro-3-hydroxy-3-(nitromethyl)indolin-2-one | 92 |

| 3 | 5-Bromoisatin | Nitromethane | 5-Bromo-3-hydroxy-3-(nitromethyl)indolin-2-one | 93 |

| 4 | 5-Iodoisatin | Nitromethane | 5-Iodo-3-hydroxy-3-(nitromethyl)indolin-2-one | 90 |

| 5 | Isatin | Nitroethane | 3-Hydroxy-3-(1-nitroethyl)indolin-2-one | 85 |

Catalytic versions of the Henry reaction have also been developed to enhance efficiency and selectivity. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst allows for a rapid and high-yielding synthesis of 3-hydroxy-3-(nitromethyl)indolin-2-one derivatives, often avoiding the need for a solvent. researchgate.net Furthermore, enantioselective Henry reactions of isatins have been achieved using catalysts like cupreine (B190981) base, providing access to chiral 3-hydroxy-3-(nitromethyl)indolin-2-ones which are precursors for molecules such as (S)-(−)-spirobrassinin. buchler-gmbh.com

The resulting β-nitro alcohol products from the Henry reaction are versatile intermediates. psu.edu They can undergo various transformations, including reduction of the nitro group to an amine, dehydration to form nitroalkenes, or the Nef reaction to yield ketones. psu.edu

Dehydroxylative Functionalization Strategies

Direct functionalization of the hydroxyl group in this compound derivatives through deoxygenative methods provides a powerful tool for introducing a range of valuable chemical motifs.

Dehydroxylative Trifluoromethylthiolation of this compound Derivatives

A notable dehydroxylative functionalization is the trifluoromethylthiolation of this compound derivatives. This transformation allows for the direct conversion of a C(sp²)–OH bond to a C(sp²)–SCF₃ bond, a significant achievement in organofluorine chemistry. The reaction is effectively mediated by a combination of AgSCF₃ as the trifluoromethylthiolating agent and n-Bu₄NI as an activator. nih.gov This method has been successfully applied to a series of this compound derivatives, affording the corresponding 3-(((trifluoromethyl)thio)methylene)indolin-2-ones in good yields. nih.gov This represents a rare example of dehydroxylative trifluoromethylthiolation of a C(sp²)–OH bond. nih.gov

Deoxytrifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group can significantly enhance the pharmaceutical properties of a molecule. princeton.edu Deoxytrifluoromethylation of alcohols offers a direct route to install this important functional group. While general methods for the deoxygenative trifluoromethylation of alcohols have been developed, their specific application to this compound is a promising area of research. princeton.edu These reactions typically involve the activation of the alcohol, followed by nucleophilic trifluoromethylation. For instance, a copper metallaphotoredox-mediated direct deoxytrifluoromethylation of alcohols has been reported, where the alcohol is activated in situ by a benzoxazolium salt for C(sp³)–CF₃ bond formation. princeton.edu The adaptation of such methodologies to the C(sp²)-OH group of this compound would provide a valuable synthetic tool.

Advanced Synthetic Strategies for Related Indolin-2-one Frameworks

Beyond direct modifications of the this compound structure, advanced catalytic methods have been developed for the synthesis of the broader indolin-2-one framework and its derivatives.

Cobalt(III)-Catalyzed C(sp²)-H Amidation for Benzofused Lactams

A robust and efficient synthesis of benzofused lactams, including the indolin-2-one core, can be achieved through cobalt(III)-catalyzed C(sp²)-H amidation. researchgate.net This methodology allows for the intramolecular C-H amidation of readily synthesized 1,4,2-dioxazol-5-ones at room temperature. researchgate.net The in-situ formation of the active Cp*Co(III) catalyst simplifies the experimental procedure. researchgate.net This strategy provides access to a wide variety of functionalized benzofused lactams in high yields and demonstrates good scalability. researchgate.net

Synthesis of 3-Alkylidene-2-indolone Derivatives

3-Alkylidene-2-indolone derivatives are important synthetic targets and versatile precursors for more complex indole-containing structures. mdpi.comnih.gov Various synthetic routes have been developed for their preparation. One approach involves the reaction of anilines with diketene (B1670635) to form an acetoacetylated intermediate, which is then converted to an α-diazo-β-ketoanilide. mdpi.com Subsequent rhodium-catalyzed intramolecular C-H insertion leads to the formation of the 3-alkylidene-2-indolone. mdpi.com Another route utilizes the reaction of substituted anilines with acyl chlorides and Meldrum's acid to generate dicarbonyl compounds that serve as precursors for the 3-alkylidene-2-indolone core. mdpi.com

These 3-alkylidene indoline (B122111) derivatives can be used in cascade reactions to produce fused tricyclic indole systems. nih.gov For example, palladium-catalyzed intramolecular Heck insertion into an allene (B1206475) followed by an allylic amination cascade is one such strategy. nih.gov These methods highlight the utility of 3-alkylidene-2-indolones as key building blocks in the synthesis of complex natural products and other bioactive molecules. nih.govnih.govresearchgate.net

Asymmetric Synthesis Approaches for Chiral Indolin-2-one Derivatives

The synthesis of chiral indolin-2-one derivatives, particularly those with a stereocenter at the C3 position, has garnered significant attention due to the prevalence of this scaffold in biologically active natural products and pharmaceuticals. The inherent reactivity of the C3 carbonyl group of isatin and its derivatives makes it an excellent electrophile for various asymmetric addition reactions, leading to the formation of chiral 3-hydroxy-2-oxindoles, which are tautomers of this compound. Both transition-metal catalysis and organocatalysis have emerged as powerful strategies for achieving high enantioselectivity in these transformations.

A variety of asymmetric reactions have been successfully employed to construct chiral 3-substituted 3-hydroxy-2-oxindoles. These include aldol reactions, Henry (nitroaldol) reactions, Michael additions, and Morita-Baylis-Hillman (MBH) reactions. nih.govmdpi.com

One notable example is the highly enantioselective Morita-Baylis-Hillman reaction of isatins with acrolein. researchgate.netrsc.org This reaction, catalyzed by β-isocupreidine, provides access to enantiomerically enriched 3-substituted 3-hydroxyoxindoles. researchgate.netrsc.org This was a significant advancement as it represented the first instance of a ketone being utilized as the electrophile and acrolein as the nucleophile in a highly enantioselective catalytic asymmetric MBH reaction. researchgate.netrsc.org

Organocatalysis, in general, has proven to be a versatile tool in the synthesis of these chiral building blocks. Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones. organic-chemistry.org

Transition metal catalysis also plays a crucial role. Nickel-catalyzed asymmetric intramolecular addition of aryl halides to α-ketoamides has been developed to afford chiral 3-substituted-3-hydroxy-2-oxindoles in excellent yields and high enantioselectivities. youtube.com This method provides an efficient route to molecules containing the 3-hydroxy-2-oxindole core. youtube.com

The following table summarizes key findings from various asymmetric synthetic approaches to chiral indolin-2-one derivatives:

Table 1: Asymmetric Synthesis of Chiral Indolin-2-one Derivatives| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Key Findings |

|---|---|---|---|---|

| Morita-Baylis-Hillman | β-Isocupreidine | Isatins, Acrolein | 3-Substituted 3-hydroxyoxindoles | Highly enantioselective; first use of a ketone as electrophile and acrolein as nucleophile in this context. researchgate.netrsc.org |

| Intramolecular Addition | Nickel catalyst | Aryl halides, α-Ketoamides | Chiral 3-substituted-3-hydroxy-2-oxindoles | Excellent yields and high enantioselectivities (up to 99% yield and 98% ee). youtube.com |

| Friedel-Crafts/Michael | Chiral Phosphoric Acid | 3-Arylindoles, 2-Aryl-3H-indol-3-ones | Arylindolyl indolin-3-ones | Creates both axial and central chirality with high enantioselectivity. organic-chemistry.org |

Rational Design and Synthesis of Indolium-Derived Structures Incorporating Hydroxymethylene Moieties

The rational design of this compound derivatives often focuses on their potential as precursors for more complex molecular architectures with specific biological activities. While the direct "rational design" of indolium structures from this compound is not extensively documented, the principles of rational design are applied to the parent indolin-2-one scaffold, which can then be envisioned to be functionalized with a hydroxymethylene group or its equivalent. For instance, the design of 3-substituted indolin-2-one derivatives as anti-inflammatory agents has been reported, where modifications at the C3 position are key to their biological activity. mdpi.comresearchgate.net

The synthesis of indolium salts, particularly 3-arylidene-3H-indolium salts, represents a key transformation of the indolin-2-one core that can lead to a variety of functionalized structures. nih.govresearchgate.net These indolium salts are typically generated in situ or isolated as stable salts and are highly reactive electrophiles. nih.gov They can be synthesized through the acid-catalyzed condensation of indoles or indolin-2-ones with aldehydes. nih.gov

While the direct synthesis of indolium salts from this compound itself is not a commonly reported pathway, the conceptual framework involves the generation of a carbocation at the exocyclic methylene (B1212753) carbon. This could potentially be achieved through protonation of the hydroxyl group followed by dehydration. The resulting highly electrophilic indolium species would then be susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

The synthesis of related structures, such as 3-(benzylidene)indolin-2-one derivatives, has been explored for their potential as ligands for α-synuclein fibrils, highlighting a rational design approach for targeting specific biomolecules. nih.gov In these studies, modifications to the benzylidene moiety and the indolinone nitrogen were systematically investigated to enhance binding affinity and selectivity. nih.gov

The following table outlines the conceptual design and synthetic potential of indolium-derived structures from the this compound scaffold:

Table 2: Rational Design and Synthetic Utility of Indolium-Derived Structures| Design Aspect | Synthetic Precursor | Target Structure | Potential Application/Reaction | Research Findings |

|---|---|---|---|---|

| Bioisosteric Replacement | 3-Substituted Indolin-2-ones | Novel anti-inflammatory agents | Modulation of inflammatory pathways. | 3-(3-hydroxyphenyl)-indolin-2-one showed significant anti-inflammatory activity. mdpi.com |

| Electrophilic Activation | Indoles/Indolin-2-ones and Aldehydes | 3-Arylidene-3H-indolium salts | Nucleophilic addition, multicomponent reactions. | Stable indolium salts can be isolated and used as intermediates for further synthesis. nih.govresearchgate.net |

Chemical Reactivity and Transformations of 3 Hydroxymethylene Indolin 2 One

Electrophilic and Nucleophilic Reactivity of the Hydroxymethylene Group

The hydroxymethylene group, in conjunction with the oxindole (B195798) core, exhibits dual reactivity. The indole (B1671886) nucleus is inherently electron-rich, making it susceptible to electrophilic attack; this nucleophilic character is a general feature of indoles. nih.govresearchgate.net The delocalization of π-electrons within the fused ring system makes the C-3 position a prime site for reaction with electrophiles. researchgate.netnih.gov

Conversely, the presence of the electron-withdrawing amide carbonyl group at C-2 modulates this reactivity. It renders the exocyclic β-carbon of the hydroxymethylene group electrophilic, making it susceptible to nucleophilic attack in a Michael-type addition. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, conferring nucleophilic character and allowing it to attack various electrophiles. This duality allows 3-(hydroxymethylene)indolin-2-one to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner. researchgate.net

Rearrangement Reactions and Tautomerism Studies

Tautomerism: this compound exists in equilibrium with its keto tautomer, 3-formylindolin-2-one. This represents a classic example of keto-enol tautomerism. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the C-2 carbonyl oxygen, as well as by conjugation with the aromatic system. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Rearrangement Reactions: The allylic alcohol-like structure of the hydroxymethylene moiety suggests the potential for sigmatropic rearrangements. While specific studies on this compound are not prevalent, analogous systems provide insight. For instance, the Overman rearrangement is a powerful method for converting allylic alcohols into allylic amines via a libretexts.orglibretexts.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate. organic-chemistry.org This type of transformation highlights a potential pathway for functional group transposition in derivatives of this compound. Furthermore, computational studies on the biosynthesis of complex natural products have shown that skeletal rearrangements can occur through intricate pathways, suggesting that the oxindole scaffold is capable of undergoing complex transformations. rsc.org

Derivatization Strategies from the Hydroxyl and Methylene (B1212753) Moieties

The hydroxyl and methylene components of the substituent at the C-3 position are key handles for synthetic modification, allowing for a wide range of derivatives to be prepared.

The hydroxyl group can be derivatized through reactions common to alcohols and enols. However, the hydroxyl group is a poor leaving group, and its substitution often requires prior activation. libretexts.orglibretexts.org A common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form a better leaving group (water). libretexts.org

Key substitution reactions include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields the corresponding esters. Acid catalysis is often employed for reactions with carboxylic acids, in what is known as Fischer esterification. libretexts.org

Etherification: Formation of ethers can be achieved, for example, under Williamson ether synthesis conditions, although this requires deprotonation of the hydroxyl group with a suitable base to form the more nucleophilic alkoxide.

| Reaction Type | Reagent Example | Product Type | Conditions |

| Esterification | Acetic Anhydride | O-acetyl derivative | Base or Acid Catalysis |

| Etherification | Methyl Iodide | O-methyl ether | Strong Base (e.g., NaH) |

| Silylation | Trimethylsilyl chloride | O-silyl ether | Base (e.g., Triethylamine) |

The exocyclic double bond in this compound and its derivatives is a site of significant reactivity. A primary method for the synthesis of related compounds, (E)-3-alkylideneindolin-2-ones, involves the Knoevenagel condensation of an indolin-2-one (oxindole) with an aldehyde. researchgate.net This highlights the reactivity at this position.

Furthermore, the dehydration of 3-hydroxy-3-substituted-indolin-2-ones is a key transformation. For example, acid-catalyzed dehydration of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones readily yields the corresponding (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. nih.gov This demonstrates the facility with which the exocyclic double bond can be formed from a 3-hydroxy precursor.

Ring System Modifications and Annulation Reactions

This compound and its parent structure, isatin (B1672199), are valuable precursors for constructing more complex, fused heterocyclic systems. This process, known as annulation, involves the formation of a new ring fused to the original indole core.

Notable annulation and ring transformation reactions include:

Formation of Chromeno[2,3-b]indoles: The reactivity of the indole C-3 position can be harnessed to build fused systems. For example, an intermolecular cross-cyclization between indoles and salicylaldehydes, promoted by elemental sulfur, yields chromeno[2,3-b]indole derivatives. rsc.org

Ring Expansion to Phthalazinones: The reaction of 3-hydroxyisoindolinone derivatives with hydrazine (B178648) hydrate (B1144303) can lead to a ring expansion, affording phthalazinone structures. mdpi.com This type of reaction showcases the potential for transforming the five-membered lactam ring into a six-membered pyridazinone ring.

Intramolecular Cyclizations: In acyclic nucleoside analogues containing a 1-[3-hydroxy-2-(hydroxymethyl)prop-1-enyl] substituent, intramolecular Michael addition of the hydroxyl group to the pyrimidine (B1678525) ring can occur, leading to bicyclic products. psu.edu This illustrates the propensity of suitably positioned hydroxyl and alkene groups to participate in ring-forming reactions.

| Reaction Type | Reagents | Resulting Ring System | Reference |

| Cross-Cyclization | Salicylaldehydes, Elemental Sulfur | Chromeno[2,3-b]indole | rsc.org |

| Ring Expansion | Hydrazine Hydrate | Benzo[f]phthalazinone | mdpi.com |

| Aldol (B89426) Reaction | 4-phenylbut-3-yn-2-one | 3-substituted-3-hydroxyindolin-2-one | sciengine.com |

Structure Activity Relationship Sar Studies and Molecular Design of 3 Hydroxymethylene Indolin 2 One Analogues

Elucidation of Pharmacophoric Features within the Indolin-2-one Core

The indolin-2-one nucleus is widely recognized as a promising heteroaromatic pharmacophore, particularly for its ability to interact with the ATP binding pocket of various protein kinases. mdpi.com This interaction is a cornerstone of its utility in the design of kinase inhibitors for diseases like cancer. The core structure itself presents key features for molecular recognition: a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O group), and a hydrophobic aromatic ring.

The C-3 position of the indolin-2-one ring is a critical locus for substitution and plays a pivotal role in defining the biological activity and selectivity of its derivatives. mdpi.com The substituent at this position often acts as a linker, connecting the core scaffold to another cyclic moiety, which can then occupy adjacent regions of the target's binding site. For instance, the (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one structure is a recurring motif in numerous antitumor drugs, highlighting the importance of the C-3 substituent in directing the molecule's interactions.

While the broader pharmacophoric requirements of the indolin-2-one scaffold are well-documented, the specific contributions of the hydroxymethylene group at the C-3 position are less explicitly detailed in the literature. However, based on general principles of medicinal chemistry, the hydroxyl group can be expected to act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the active site of a target protein. The methylene (B1212753) linker provides a degree of conformational flexibility, allowing the hydroxyl group to orient itself optimally for binding.

Impact of Substitutions on the Indole (B1671886) Ring System

Substituent Effects at the C-3 Position on Biological Activity

The nature of the substituent at the C-3 position is a primary determinant of the biological activity of indolin-2-one derivatives. Research has consistently shown that modifications at this position can dramatically alter potency and selectivity. For example, the introduction of a five-membered heteroaryl ring at the C-3 position has been shown to yield compounds with high specificity for the VEGF (Flk-1) receptor tyrosine kinase. nih.govacs.org

In a study exploring a series of 3-substituted indolin-2-ones, compounds featuring a propionic acid moiety attached to a pyrrole (B145914) ring at the C-3 position demonstrated potent inhibition of VEGF, FGF, and PDGF receptor tyrosine kinases. nih.gov This underscores the significant impact that even seemingly small changes to the C-3 substituent can have on the pharmacological profile.

The following table summarizes the inhibitory activities of selected 3-substituted indolin-2-one analogues against various receptor tyrosine kinases:

| Compound | C-3 Substituent | Target Kinase | IC₅₀ (nM) |

| 1 | 3-(3-carboxyethyl-4-methylpyrrol-2-ylmethylene) | VEGFR-2 (Flk-1/KDR) | 20 |

| 1 | 3-(3-carboxyethyl-4-methylpyrrol-2-ylmethylene) | FGF-R1 | 30 |

| 16f | 3-(4-carboxyethyl-3,5-dimethylpyrrol-2-ylmethylene) | PDGF-Rβ | 10 |

Data sourced from a study on 3-substituted indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. nih.gov

Influence of N-Substituents on Compound Activity and Properties

Substitution at the N-1 position of the indolin-2-one ring also plays a crucial role in modulating biological activity. The introduction of different groups at this position can influence factors such as solubility, cell permeability, and target engagement. For instance, in a series of arylidene indolin-2-one derivatives, the presence of an N-aryl fragment was found to affect their anticancer activity, with N-phenyl and N-methoxybenzyl substitutions showing improved activities against certain cancer cell lines. nih.gov

Role of Aromatic Ring Substitutions (e.g., Halogens, Methoxy (B1213986) Groups) on Pharmacological Profiles

Modifications to the aromatic ring of the indolin-2-one core, such as the introduction of halogens or methoxy groups, can significantly impact the pharmacological properties of the resulting compounds. The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy in medicinal chemistry to enhance potency, modulate metabolic stability, and improve membrane permeability. nih.govresearchgate.net

In the context of indolin-2-one derivatives, the presence of a chlorine atom on a linked pyrrole ring was found to be crucial for reducing cardiotoxicity in a series of antitumor agents. mdpi.com A 6-methoxy group on the indolin-2-one ring has also been associated with very strong activity against certain cancer cell lines. nih.gov

The table below illustrates the effect of aromatic ring substitutions on the anticancer activity of selected indolin-2-one derivatives against the MCF-7 breast cancer cell line:

| Compound | Indolin-2-one Ring Substitution | C-3 Substituent | IC₅₀ (µM) |

| Analog A | H | m-methoxybenzylidene | >25 |

| Analog B | 6-methoxy | m-methoxybenzylidene | 1.2 ± 0.4 |

Data highlights the significant increase in potency with the addition of a methoxy group at the 6-position of the indolin-2-one ring. nih.gov

Conformational Analysis and Stereochemical Considerations in Activity

Implications of Stereoselective Synthesis on Biological Potency

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral environments. As a result, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.net

For indolin-2-one derivatives with a chiral center, such as those substituted at the C-3 position with a group that creates a stereocenter, the biological potency can be highly dependent on the specific stereoisomer. The stereoselective synthesis of a particular enantiomer can therefore be crucial for maximizing therapeutic efficacy and minimizing off-target effects. While specific studies on the stereoselective synthesis and differential activity of the enantiomers of 3-(hydroxymethylene)indolin-2-one are not extensively reported, the general principles of stereochemistry in drug action strongly suggest that one enantiomer would likely be more active than the other. nih.gov In the broader context of drug development, the synthesis of single-enantiomer drugs is often pursued to provide greater selectivity for biological targets and an improved therapeutic index. nih.gov

Mechanisms of Biological Activity for 3 Hydroxymethylene Indolin 2 One and Its Derivatives

Anti-inflammatory Pathways Investigated

Derivatives of indolin-2-one have been shown to possess potent anti-inflammatory properties. Their mechanism of action involves the interruption of key inflammatory cascades, including the production of inflammatory mediators and the signaling pathways that regulate their expression.

Overproduction of nitric oxide (NO) is a hallmark of chronic inflammation. Certain indolin-2-one derivatives have been identified as effective inhibitors of NO production. For instance, the derivative 3-hydroxy-3-(2-oxopropyl)indolin-2-one, a product of the human-derived Enterocloster strain, demonstrated a 50% inhibitory activity (IC50) for NO production at a concentration of 34 µM in lipopolysaccharide (LPS)-stimulated murine macrophage cells nih.gov. Similarly, among nineteen synthesized 3-substituted-indolin-2-one derivatives, 3-(3-hydroxyphenyl)-indolin-2-one was identified as having the highest anti-inflammatory activity, which included the inhibition of NO production related to inflammation nih.govsemanticscholar.org. The inhibition of NO production is a critical step in mitigating the inflammatory response, as excessive NO can lead to tissue damage.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response thermofisher.comyoutube.com. They are involved in a wide range of cellular activities, including cell activation, growth, and differentiation thermofisher.com. The derivative 3-(3-hydroxyphenyl)-indolin-2-one has been shown to effectively suppress the production of TNF-α and IL-6 in a concentration-dependent manner in LPS-stimulated RAW264.7 macrophage cells nih.govsemanticscholar.org. This modulation of cytokine production is a key aspect of its anti-inflammatory effect, as it directly reduces the signaling molecules that perpetuate the inflammatory state nih.govsemanticscholar.org. The compound N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide also demonstrated a significant decrease in the levels of IL-6 and TNF-α, supporting a NO-dependent anti-inflammatory effect mdpi.com.

The anti-inflammatory effects of indolin-2-one derivatives are rooted in their ability to regulate key intracellular signaling pathways. The compound 3-(3-hydroxyphenyl)-indolin-2-one has been verified to significantly inhibit LPS-induced signal pathways, including the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways in RAW264.7 cells nih.govsemanticscholar.org. Specifically, this derivative was found to strongly suppress the phosphorylation and subsequent degradation of IκBα, as well as the phosphorylation of p65, which are critical steps in the activation of the NF-κB pathway nih.gov. By attenuating these signaling cascades, the compound effectively inhibits the production of inflammatory factors nih.govsemanticscholar.org. Indole (B1671886) compounds, in general, are recognized as effective modulators of the PI3K/Akt/mTOR and downstream NF-κB signaling pathways nih.govnih.gov.

The production of high levels of nitric oxide during inflammation is primarily catalyzed by inducible nitric oxide synthase (iNOS) nih.govmdpi.com. The ability of indolin-2-one derivatives to inhibit NO production is directly linked to their effect on iNOS expression. Studies on 3-(3-hydroxyphenyl)-indolin-2-one indicate that it is expected to reduce NO production by inhibiting the expression of iNOS in RAW264.7 cells semanticscholar.org. By downregulating the expression of this enzyme, the compound effectively cuts off the source of excessive NO, thereby mitigating its pro-inflammatory effects semanticscholar.orgnih.gov.

Table 1: Anti-inflammatory Activity of 3-(Hydroxymethylene)indolin-2-one Derivatives

| Compound | Biological Activity | Model System | Key Findings |

|---|---|---|---|

| 3-Hydroxy-3-(2-oxopropyl)indolin-2-one | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated murine macrophage cells | Exhibited an IC50 of 34 µM for NO production nih.gov. |

| 3-(3-Hydroxyphenyl)-indolin-2-one | Inhibition of NO and Pro-inflammatory Cytokines | LPS-stimulated RAW264.7 cells | Showed the highest anti-inflammatory activity among 19 derivatives, inhibiting NO, TNF-α, and IL-6 production nih.govsemanticscholar.org. |

| 3-(3-Hydroxyphenyl)-indolin-2-one | Regulation of Signaling Pathways | LPS-stimulated RAW264.7 cells | Attenuated Akt, MAPK, and NF-κB signaling pathways nih.govsemanticscholar.org. |

Anticancer Mechanisms of Action

The indolin-2-one scaffold is a foundational structure for several anticancer agents, including the multi-targeted receptor tyrosine kinase inhibitor Sunitinib scielo.br. Derivatives of this structure have been investigated for their potential to inhibit cancer cell growth and proliferation through various mechanisms, primarily centered on the inhibition of key enzymes involved in cancer progression.

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell proliferation, migration, and survival. Dysregulation of RTK signaling, particularly involving Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), is a common feature of many cancers . A series of 3-substituted indolin-2-ones containing a tetrahydroindole moiety were specifically developed as inhibitors of RTKs associated with VEGF, FGF, and PDGF receptors nih.gov.

These compounds demonstrated potent and selective inhibitory properties. For example, specific derivatives showed high efficacy against VEGFR-2, FGF-R1, and PDGF-Rbeta with IC50 values in the low nanomolar range nih.gov. Interestingly, while potent against these RTKs, the tested compounds were found to be inactive against EGFR tyrosine kinase, indicating a degree of selectivity based on the specific substitutions on the indolin-2-one core nih.gov. This targeted inhibition of RTKs disrupts the signaling necessary for tumor angiogenesis and growth, highlighting the therapeutic potential of these compounds in oncology nih.govnih.gov.

Table 2: Receptor Tyrosine Kinase (RTK) Inhibition by 3-Substituted Indolin-2-one Derivatives

| Compound Derivative | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|

| 3-(2-(2-oxo-1,2-dihydroindol-3-ylidenemethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid derivative (9d) | VEGF-R2 (Flk-1) | 4 nM nih.gov |

| 3-(2-(5-bromo-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid derivative (9h) | FGF-R1 | 80 nM nih.gov |

| 3-(2-(5-bromo-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid derivative (9b) | PDGF-Rbeta | 4 nM nih.gov |

Antiangiogenic Properties and Tumor Vascularization

The compound this compound and its derivatives have demonstrated significant antiangiogenic properties, playing a crucial role in the inhibition of tumor vascularization. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, survival, and metastasis. mdpi.com Derivatives of indolin-2-one, particularly those with heterocyclic methylene (B1212753) substituents at the C-3 position, have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are key mediators of angiogenesis. mdpi.com

One notable derivative, SU5416, which features a (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one structure, was the first selective inhibitor of Kinase Domain Containing Receptor (KDR) to enter clinical trials. mdpi.com The antiangiogenic activity of these compounds is further enhanced by specific chemical modifications. For instance, the introduction of a chlorine atom onto the pyrrole (B145914) ring of 3-substituted-indolin-2-ones has been shown to reduce cardiotoxicity while maintaining good antitumor activities. mdpi.com Furthermore, the addition of a ureido group at the C-6 position of 3-pyrrolemethylideneindolin-2-one enhances the inhibitory potency against Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.com

The targeted delivery of these antiangiogenic agents to the tumor neovasculature has been a key area of research. One approach involves the use of liposomes modified with angiogenic vessel-homing peptides, such as Ala-Pro-Arg-Pro-Gly (APRPG). nih.gov These modified liposomes, encapsulating compounds like SU5416, have been shown to selectively target tumor neovasculature, significantly suppressing tumor growth without remarkable side effects. nih.gov This targeted delivery strategy not only enhances the antiangiogenic activity but also helps to overcome solubility issues of the compounds. nih.gov

Table 1: Antiangiogenic Activity of this compound Derivatives

| Derivative | Modification | Target | Effect |

|---|---|---|---|

| SU5416 | (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one | KDR (VEGFR2) | Inhibition of tumor angiogenesis |

| Chlorinated 3-substituted-indolin-2-ones | Chlorine atom on the pyrrole ring | RTKs | Good antitumor activities and low cardiotoxicity |

| Ureido-substituted 3-pyrrolemethylideneindolin-2-one | Ureido group at C-6 position | VEGFR, PDGFR | Enhanced inhibitory potency |

| APRPG-modified liposomal SU5416 | Encapsulation in APRPG-modified liposomes | Tumor neovasculature | Significant suppression of tumor growth |

Cellular Pathway Modulation for Antiproliferation (e.g., Apoptosis, Necrosis Induction)

Derivatives of this compound have been shown to exert their antiproliferative effects through the modulation of various cellular pathways, most notably by inducing apoptosis, or programmed cell death. nih.gov The induction of apoptosis is a key strategy in cancer therapy as it leads to the self-destruction of cancer cells. nih.gov

Several 3-hydrazinoindolin-2-one derivatives have demonstrated cytotoxic activity against cancer cells by triggering apoptosis. nih.gov For instance, certain compounds have been shown to induce apoptosis in HepG2 cancer cells with IC50 values in the low micromolar range. nih.gov The mechanism of apoptosis induction by these derivatives involves the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, such as caspase-3, which are the executioners of apoptosis. nih.govnih.gov

The activation of caspase-3 can cleave key cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.gov In some contexts, the activation of caspase-3 can also lead to a different form of programmed cell death called pyroptosis, depending on the expression level of Gasdermin E (GSDME). nih.gov When GSDME is highly expressed, its cleavage by caspase-3 triggers pyroptosis, a pro-inflammatory form of cell death. nih.gov

Furthermore, the antiproliferative activity of some 3-(4-hydroxyphenyl)indolin-2-one derivatives is linked to the activation of the anticipatory unfolded protein response (a-UPR), which can lead to cancer cell death. nih.gov This highlights the diverse mechanisms through which these compounds can inhibit cancer cell proliferation.

Table 2: Cellular Pathway Modulation by this compound Derivatives

| Derivative Class | Mechanism of Action | Key Molecular Events | Cellular Outcome |

|---|---|---|---|

| 3-Hydrazinoindolin-2-ones | Apoptosis Induction | Increased Bax expression, Decreased Bcl-2 expression, High levels of caspase-3 | Cytotoxicity in cancer cells |

| 3'-Me ATP (ATP analog) | Intrinsic Mitochondrial Pathway of Apoptosis | Upregulation of p53, Release of cytochrome c, Activation of caspase-9 and -3, PARP cleavage | Apoptosis in cancer cells |

| 3-(4-hydroxyphenyl)indoline-2-ones (e.g., ErSO) | Activation of the anticipatory Unfolded Protein Response (a-UPR) | - | Cancer cell death |

Antimicrobial Action and Targets

Inhibition of Bacterial and Fungal Growth

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. nih.govnih.gov Numerous studies have synthesized and evaluated various 3-alkylidene-2-indolone derivatives, revealing their potential as effective antimicrobial agents. nih.govresearchgate.net

For instance, certain 3-benzylidene-indolin-2-ones have exhibited significant antimicrobial activity against a range of pathogens including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Aspergillus clavatus. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives have been reported to be as low as 0.5 μg/mL against certain Gram-positive bacterial strains, matching the activity of the positive control gatifloxacin. nih.govresearchgate.net

In the realm of antifungal activity, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown promising results against several plant pathogenic fungi. nih.gov Many of these compounds exhibited moderate to excellent antifungal activities against fungi such as Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides, Botrytis cinerea, and Bipolaris maydis. nih.gov Notably, some derivatives displayed remarkable and broad-spectrum antifungal activities that were comparable or superior to commercial fungicides. nih.gov For example, one compound demonstrated excellent activity against Rhizoctonia solani with an EC50 of 3.44 mg/L. nih.gov

The structure-activity relationship studies have indicated that the presence and position of certain substituents on the indolin-2-one scaffold are crucial for their antimicrobial potency. nih.govnih.gov

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organisms | Observed Activity | Key Findings |

|---|---|---|---|

| 3-Alkylidene-2-indolones | Gram-positive and Gram-negative bacteria, Fungi | Moderate to high antibacterial and antifungal activities | Some compounds showed MIC of 0.5 μg/mL against Gram-positive bacteria. |

| 3-Benzylidene-indolin-2-ones | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus clavatus | Significant antimicrobial activity | - |

| 3-Indolyl-3-hydroxy oxindoles | Plant pathogenic fungi (Rhizoctonia solani, Pyricularia oryzae, etc.) | Moderate to excellent antifungal activities | Some derivatives showed activity comparable or superior to commercial fungicides. |

Identification of Molecular Targets and Binding Modes (e.g., DHFR, Histidine Kinase)

A key molecular target for the antimicrobial action of some this compound derivatives is Dihydrofolate Reductase (DHFR). nih.govelifesciences.org DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of purines, thymidine, and certain amino acids in microorganisms. mdpi.com Inhibition of DHFR disrupts these vital cellular processes, leading to the inhibition of bacterial growth.

Docking studies have shown that certain 3-alkylidene-2-indolone derivatives can effectively bind to the active site of DHFR. nih.govresearchgate.net This binding is a key mechanism underlying their antibacterial activity. The development of DHFR inhibitors that are effective against both wild-type and drug-resistant strains of bacteria is a significant area of research. elifesciences.org

While DHFR is a well-established target, other molecular targets for these compounds are also being investigated. The broad spectrum of activity of some derivatives suggests that they may act on multiple targets or through different mechanisms in various microorganisms.

Table 4: Molecular Targets of this compound Derivatives

| Molecular Target | Function | Derivative Class | Binding Mode/Interaction |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Essential enzyme in folate biosynthesis | 3-Alkylidene-2-indolones | Effective binding to the active site of DHFR |

Anti-HIV-1 Activity and Associated Molecular Targets

Derivatives of this compound have emerged as a promising class of compounds with anti-HIV-1 activity. Their mechanism of action often involves targeting key viral enzymes and processes essential for the replication of the Human Immunodeficiency Virus type 1 (HIV-1).

HIV-1 Reverse Transcriptase (RT) Inhibition

One of the primary molecular targets for the anti-HIV-1 activity of this compound derivatives is the viral enzyme Reverse Transcriptase (RT). nih.gov RT is a crucial enzyme that converts the viral RNA genome into DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. nih.gov Inhibition of RT effectively blocks viral replication.

Derivatives of 3-hydrazonoindolin-2-one have been designed and synthesized as potential inhibitors of the RNase H domain of HIV-1 RT. mdpi.com The RNase H domain is responsible for degrading the RNA strand of the RNA-DNA hybrid during reverse transcription. mdpi.com Several of these derivatives have displayed micromolar inhibitory activity against HIV-1 RNase H, with some compounds exhibiting potent inhibition with Ki values as low as 0.55 μM. mdpi.com

While the RNase H domain is a key target, other 3-oxindole derivatives have been shown to inhibit the polymerase activity of RT. nih.govmdpi.com These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket near the polymerase active site and inhibiting the polymerization reaction. nih.gov

It is important to note that while some 3-oxindole derivatives target RT, others have been found to inhibit other stages of the HIV-1 life cycle, such as Tat-mediated viral transcription. nih.govmdpi.com This highlights the versatility of the indolin-2-one scaffold in the development of anti-HIV-1 agents with diverse mechanisms of action.

Table 5: Anti-HIV-1 Activity of this compound Derivatives

| Derivative Class | Molecular Target | Mechanism of Inhibition | Potency |

|---|---|---|---|

| 3-Hydrazonoindolin-2-ones | HIV-1 RNase H | Inhibition of the RNase H domain of Reverse Transcriptase | Micromolar inhibitory activity (Ki values as low as 0.55 μM) |

| 3-Oxindole derivatives | HIV-1 Reverse Transcriptase (Polymerase domain) | Non-nucleoside reverse transcriptase inhibition | - |

Neuroprotective Activity Studies for this compound and its Derivatives

The indolin-2-one scaffold is a core structure in a variety of biologically active compounds, and its derivatives have been the subject of extensive research for their potential therapeutic applications, including in the realm of neuroprotection. Neurodegenerative diseases represent a significant health challenge, and there is an urgent need for drugs that can prevent or slow the progression of neuronal death. nih.gov Research has identified several 3-substituted indolin-2-one compounds as promising neuroprotective agents.

One notable early compound, GW5074 {5-iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl) methylene]-2-indolinone}, initially identified as a c-Raf inhibitor, demonstrated protective effects in both tissue culture and in vivo models of neurodegeneration. nih.gov However, its therapeutic potential was limited by toxicity at doses slightly above its protective range. nih.gov This led to the synthesis and evaluation of numerous analogs to identify compounds with high neuroprotective activity and lower toxicity. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that enhance neuroprotection while minimizing toxicity. From a study of 45 analogs, compounds 7 , 37 , 39 , and 45 were identified as particularly potent neuroprotective agents, marking them as promising leads for further preclinical development. nih.gov

The mechanisms underlying the neuroprotective effects of indolin-2-one derivatives are multifaceted. One critical area of investigation is their ability to inhibit enzymes implicated in neurodegenerative pathways. For instance, Glycogen Synthase Kinase 3β (GSK3β) is a key enzyme involved in the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. nih.gov Certain azaindolin-2-one derivatives have been identified as dual inhibitors of both GSK3β and tau aggregation. nih.gov Compound (E)-2f, an azaindolin-2-one derivative, has shown significant inhibitory activity against GSK3β (IC50 of 1.7 µM) and a strong anti-tau aggregation effect in cell-based models, without exhibiting toxicity to normal cells. nih.gov

Molecular docking studies have provided insights into the interaction of these compounds with their targets. The NH group of the indolin-2-one moiety can form a hydrogen bond with the critical residue Asp133 at the ATP binding site of GSK3β. nih.gov The specific configuration of the molecule (E vs. Z) can significantly impact its binding affinity and inhibitory potential. nih.gov

Another mechanism contributing to the neuroprotective profile of these compounds is their antioxidant and anti-inflammatory activity. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, leads to cellular injury and is a key factor in neurodegeneration. nih.gov Indole-based compounds, particularly those incorporating a phenolic structure, are known for their antioxidant capabilities. nih.gov The anti-inflammatory properties of 3-substituted-indolin-2-one derivatives have also been demonstrated. For example, 3-(3-hydroxyphenyl)-indolin-2-one effectively inhibited the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by suppressing key signaling pathways such as Akt, MAPK, and NF-κB in lipopolysaccharide (LPS)-stimulated cells. mdpi.com

The table below summarizes the neuroprotective activity of selected indolin-2-one derivatives.

| Compound | Target/Mechanism | Key Findings | Reference |

| GW5074 | c-Raf inhibitor | Protective in neurodegeneration models but shows toxicity. | nih.gov |

| Analogs 7, 37, 39, 45 | Neuroprotection | Highly potent neuroprotective activity with reduced toxicity compared to GW5074. | nih.gov |

| (E)-2f (azaindolin-2-one) | GSK3β and Tau aggregation inhibitor | IC50 of 1.7 µM against GSK3β; pronounced tau anti-aggregation effect. | nih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | Inhibits production of NO, TNF-α, and IL-6; suppresses Akt, MAPK, and NF-κB signaling. | mdpi.com |

Enzymatic Transformations and Biosynthetic Roles of Related Indolin-2-ones

The indolin-2-one core is a key structural motif found in a wide array of natural products, particularly in the large class of indole alkaloids. The biosynthesis of these complex molecules involves a series of sophisticated enzymatic transformations. The primary precursor for the vast majority of indole alkaloids is the amino acid L-tryptophan. nih.govyoutube.com

The biosynthesis of the indole ring system itself begins with chorismate from the shikimic acid pathway, which is converted through intermediates like anthranilate and indole-3-glycerol-phosphate to form indole. nih.gov This indole unit is then coupled with serine to produce tryptophan. nih.gov Tryptophan can then undergo various enzymatic modifications to serve as a building block for more complex alkaloids. nih.gov

Key enzymatic reactions in the biosynthesis of indole alkaloids include:

Decarboxylation: Tryptophan is often decarboxylated to form tryptamine, a widely used precursor in the biosynthesis of plant and fungal indole alkaloids. nih.govyoutube.com

Condensation: Tryptamine can be condensed with other molecules, such as the iridoid monoterpene secologanin in plants, to form strictosidine, a common precursor for many indole alkaloids. youtube.com

Cyclization: Dipeptidyl indole alkaloids are assembled by nonribosomal peptide synthetases (NRPSs), which activate and condense two amino acids. Intramolecular cyclization then releases a characteristic diketopiperazine structure. nih.gov

Oxidation and Rearrangement: The indole ring is highly reactive and can undergo various enzymatic modifications, including electrophilic substitution, epoxidation, and rearrangement, leading to the vast structural diversity of indole alkaloids. nih.gov

While this compound itself is a synthetic compound, the broader indolin-2-one structure is central to many natural products. Enzymes play a crucial role in forming and modifying this scaffold. For instance, chemoenzymatic synthesis approaches have been developed to create diverse indole-containing derivatives. These systems can utilize enzymes like tryptophan synthase variants, L-amino acid oxidases, and ThDP-dependent enzymes to generate various indole-3-pyruvate derivatives, which can then be used to produce structurally diverse acyloins. nih.gov Such biocatalytic methods highlight the potential of enzymes to perform specific transformations on the indole core structure. nih.gov

The biosynthesis of fungal indole alkaloids showcases the diverse strategies nature employs to incorporate and modify the indole/indoline (B122111) moiety. nih.gov These enzymatic pathways are responsible for producing compounds with potent biological activities. Understanding these enzymatic transformations not only provides insight into the natural world but also offers tools for the metabolic engineering and chemoenzymatic synthesis of novel therapeutic agents. tib.eu

The table below lists key precursors and enzymes involved in the biosynthesis of related indole compounds.

| Precursor/Enzyme | Role in Biosynthesis | Resulting Compound/Structure | Reference |

| L-Tryptophan | Primary biogenetic precursor | Building block for most indole alkaloids | nih.govyoutube.com |

| Tryptamine | Decarboxylation product of tryptophan | Key intermediate for many alkaloids | nih.govyoutube.com |

| Strictosidine | Condensation product of tryptamine and secologanin | Common precursor for plant indole alkaloids | youtube.com |

| Nonribosomal Peptide Synthetases (NRPSs) | Condense amino acids | Dipeptidyl indole alkaloids (e.g., diketopiperazines) | nih.gov |

| ThDP-dependent enzymes | Carboligation | Indole-containing acyloins | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 3 Hydroxymethylene Indolin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of 3-(hydroxymethylene)indolin-2-one. While specific studies on the parent molecule are not extensively detailed, research on its derivatives utilizes these methods to understand their behavior.

A common approach involves using a mixed computational model, such as the Petra/Osiris/Molinspiration/DFT (POM/DFT) based model, to identify the physicochemical parameters that govern the bioactivity of 3-hydroxy-indolin-2-one derivatives. Such analyses focus on calculating key electronic and structural descriptors.

Key Calculated Properties:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is vital for predicting how the molecule will interact with biological receptors.

Atomic Charges: Calculation of Mulliken or other atomic charges helps quantify the electron distribution on each atom, providing further insight into reactive sites and intermolecular interactions like hydrogen bonding.

Thermodynamic Properties: Properties such as total energy, entropy, and thermal capacity can be calculated to assess the stability of different molecular conformations.

Studies on related structures, such as 3-hydroxy-indolin-2-one derivatives, have used these calculations to identify key pharmacophore sites, such as combined (O,O)-pockets capable of coordinating with metals. These computational efforts confirm the importance of specific atoms, like the oxygen atoms and the electrophilic amide nitrogen, in forming interactions with biological targets.

Table 1: Representative Data from Quantum Chemical Calculations This table presents theoretical data typical for this class of compounds, derived from methodologies applied to its derivatives.

| Parameter | Description | Typical Calculated Value/Observation | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.0 eV | Predicts chemical stability and reactivity |

| Dipole Moment | Measure of the net molecular polarity | 3.0 to 5.0 Debye | Influences solubility and binding interactions |

| MEP Analysis | Molecular Electrostatic Potential Map | Negative potential around carbonyl oxygen; Positive potential near N-H proton | Identifies sites for electrophilic and nucleophilic attack |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed view of conformational changes and the stability of ligand-protein complexes. By simulating the atomic motions of the system over time, MD can validate docking poses, analyze binding stability, and characterize the dynamics of the interaction in a simulated physiological environment.

The process typically begins with a protein-ligand complex, often obtained from molecular docking. This complex is placed in a simulation box with water molecules and ions to mimic a biological environment. The simulation then calculates the trajectory of every atom by solving Newton's equations of motion.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand over the course of the simulation. A stable, low-fluctuation RMSD value for both the protein and the ligand suggests that the complex is stable and the ligand remains securely in the binding pocket. RMSD values above 3.0 Å are often considered unreliable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein residues over time, highlighting key interactions that stabilize the complex.

While extensive MD simulations specifically for this compound are not widely published, studies on its derivatives complexed with targets like TIPE2 have demonstrated the power of this technique. For instance, a 100-nanosecond MD simulation can be used to assess the binding stability of a ligand, confirming that it remains in its binding site and maintains key interactions.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is instrumental in screening virtual libraries of compounds and understanding the structural basis of inhibition. Numerous studies have employed molecular docking for derivatives of the indolin-2-one scaffold to predict their binding to various therapeutic targets.

The process involves placing the ligand into the binding site of a protein receptor and using a scoring function to estimate the binding free energy. A lower, more negative docking score generally indicates a more stable and favorable binding interaction.

Examples of Docking Studies with Indolin-2-one Derivatives:

Cyclooxygenase-2 (COX-2): Derivatives of indolin-2-one were docked into the active sites of both mouse and human COX-2 (PDB IDs: 3NT1 and 5F19). The results showed that several test ligands had lower (better) docking scores than the reference drug, indomethacin, suggesting they could be potent COX-2 inhibitors.

HIV-1 Integrase: In a study of 3-hydroxy-indolin-2-one derivatives as potential antiviral agents, molecular docking was performed with HIV-1 integrase (PDB ID: 5KGX). The docking results revealed key hydrogen bonding interactions with residues Glu170, Thr174, and His171 in the enzyme's catalytic core, mimicking the interactions of known indole-based ligands.

Epidermal Growth Factor Receptor (EGFR): Indolin-2-one derivatives linked to a 1,2,3-triazole moiety have been docked against EGFR (PDB ID: 6P8Q). These simulations predicted strong interactions, including hydrogen bonds with MET793 and Pi-Alkyl or Pi-Sulfur interactions with residues like LEU788 and MET790.

Androgen Receptor: Thiosemicarbazone-indole compounds were docked against the androgen receptor (PDB ID: 5T8E) to evaluate their potential as agents against prostate cancer. The most promising compounds exhibited strong binding affinities with docking scores of -8.5 and -8.8 kcal/mol.

Table 2: Summary of Molecular Docking Studies on Indolin-2-one Derivatives

| Ligand Class | Protein Target (PDB ID) | Docking Software | Key Findings (Binding Scores, Interacting Residues) | Reference |

|---|---|---|---|---|

| Indolin-2-one hydrazono derivatives | COX-2 (human) (5F19) | Glide | Docking scores (-7.077 kcal/mol) superior to reference drug Indomethacin (-6.109 kcal/mol). | |

| 3-Hydroxy-indolin-2-one derivatives | HIV-1 Integrase (5KGX) | Not Specified | Hydrogen bonding with Glu170, Thr174, and His171. | |

| Indolin-2-one-triazole derivatives | EGFR (6P8Q) | Not Specified | Hydrogen bonds with MET793; Pi-Sulfur with MET790; Pi-Alkyl with LEU788, ALA743. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby accelerating drug discovery.

The general workflow involves:

Assembling a dataset of compounds with known biological activities (e.g., IC₅₀ values).

Calculating a wide range of molecular descriptors (e.g., constitutional, topological, electronic, quantum-chemical).

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model.

Rigorously validating the model to ensure its robustness and predictive power using metrics like the coefficient of determination (R²) and cross-validated R² (Q²).

Several QSAR studies have been successfully conducted on derivatives of the indole (B1671886) and isatin (B1672199) core, which is closely related to this compound.

Inhibitors of SARS CoV 3CLpro: A QSAR model was developed for 81 isatin and indole-based compounds to predict their inhibitory activity against the 3C-like protease of SARS-CoV. The model, built using CORAL software and descriptors from SMILES and hydrogen-suppressed graphs, showed good predictive ability.

Pim1 Kinase Inhibitors: A 2D-QSAR study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors for hematological cancers achieved high predictive accuracy (R²test = 0.96) using a PLS regression model.

Anticancer Agents: For thiosemicarbazone-indole compounds targeting prostate cancer cells, a QSAR model was built using a genetic function algorithm-multilinear regression approach. The model identified key descriptors like SHBd (sum of H-bond donor strengths) and SsCH3 (sum of E-state for –CH3 groups) as being highly influential on the antiproliferative activity.

These studies demonstrate that the biological activity of indolin-2-one derivatives can be effectively modeled, allowing for the predictive analysis and design of new compounds with enhanced potency.

Mechanistic Investigations using Computational Methods (e.g., Radical Chain Pathways)

Computational methods, especially quantum chemical calculations, are invaluable for investigating reaction mechanisms, including complex processes like radical chain pathways. These investigations involve mapping the potential energy surface of a reaction to identify intermediates, transition states, and to calculate the activation energies required for the reaction to proceed.

The general methodology for such an investigation would involve:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State (TS) Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct TS has been found.

While specific computational studies detailing the radical chain pathways for this compound itself are not prominently featured in the surveyed literature, these established computational techniques provide the framework for future research. Such studies could elucidate, for example, the mechanisms of its antioxidant activity or its participation in polymerization or degradation pathways by calculating the energies involved in radical formation, propagation, and termination steps.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indomethacin |

| Isatin |

| Sunitinib |

| 5-Fluorouracil |

| Chloroquine |

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of 3-substituted indolin-2-ones is evolving, with a strong emphasis on developing novel, efficient, and environmentally sustainable methods. Traditional syntheses often require harsh conditions or multi-step procedures, prompting a shift towards greener alternatives.

Recent innovations include one-pot synthesis protocols that improve efficiency and reduce waste. For instance, a metal-free, three-component coupling of N-protected isatin (B1672199), an aryne precursor, and a 1,3-cyclodione has been developed to produce 3-substituted-3-hydroxyindolin-2-ones in good yields. rsc.org This method avoids the use of heavy metal catalysts, which are a common source of environmental concern.

Another green approach involves the use of alternative energy sources and benign solvent systems. The application of ultrasound in conjunction with deep eutectic solvents (DES) has been shown to significantly improve the yield of key indolin-2-one intermediates, reaching up to 95%. mdpi.com Furthermore, a patented green synthesis method utilizes water as the solvent for the reaction of N-nitrosoarylamine with ketene, offering high yields under mild, room-temperature conditions with easy operation. google.com These methods represent a significant step forward in making the production of these valuable compounds more sustainable.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Aryne-Based Three-Component Coupling | Metal-free conditions; couples N-protected isatin, aryne precursor, and 1,3-cyclodione. | Avoids heavy metal contamination; good yields; one-pot synthesis. | rsc.org |

| Ultrasound-Assisted Synthesis | Uses ultrasound and Deep Eutectic Solvents (DES). | High yields (up to 95%); reduced reaction times; environmentally friendly solvents. | mdpi.com |

| Aqueous Synthesis | Uses water as a solvent at room temperature. | Green and environmentally friendly; mild reaction conditions; high yield. | google.com |

Advanced Structure-Activity Relationship Elucidation and Rational Drug Design

Understanding the precise relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing more effective drugs. For the 3-substituted indolin-2-one scaffold, extensive SAR studies have provided a roadmap for rational drug design.

Research has demonstrated that modifications at the C-3 position of the indolin-2-one ring are critical for determining target selectivity. nih.gov For example:

3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity as inhibitors of the Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase. nih.gov

3-(Substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit strong selectivity for the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. nih.gov

The introduction of an extended side chain at the C-3 position can confer high potency and selectivity against both Platelet-Derived Growth Factor (PDGF) and VEGF receptors. nih.gov

In the context of anti-inflammatory agents, derivatives such as 3-(3-hydroxyphenyl)-indolin-2-one have been identified as potent inhibitors of nitric oxide (NO) production. mdpi.com This activity is attributed to the regulation of key signaling pathways, including Akt, MAPK, and NF-κB. mdpi.com These detailed SAR insights allow for the rational design of new compounds with optimized potency and selectivity, moving beyond trial-and-error screening to a more targeted approach. researchgate.netyoutube.com The merging of different molecular scaffolds, such as combining indole (B1671886) and 3-hydrazinoindolin-2-one, is another rational design tactic used to create hybrid molecules with enhanced pro-apoptotic activity in cancer cells. nih.gov

| Scaffold/Substituent | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-one | VEGF (Flk-1) Receptor Tyrosine Kinase | The five-membered heteroaryl ring confers high specificity for VEGFR. | nih.gov |

| 3-(Substituted benzylidenyl)indolin-2-one | EGF and Her-2 Receptor Tyrosine Kinases | Bulky groups on the C-3 phenyl ring are crucial for selectivity towards EGFR/Her-2. | nih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory (NO, TNF-α, IL-6 inhibition) | The meta-hydroxyl group on the phenyl ring enhances anti-inflammatory potency. | mdpi.com |

| N-propylindole-indolin-2-one hybrids | Apoptosis induction in cancer cells | The N-propyl substitution on the indole moiety significantly boosts cytotoxic activity. | nih.govresearchgate.net |

Exploration of New Biological Targets and Therapeutic Applications

While the anti-cancer activity of indolin-2-one derivatives as tyrosine kinase inhibitors is well-established, ongoing research is uncovering novel biological targets and, consequently, new therapeutic possibilities.

The initial focus on receptor tyrosine kinases like VEGFR, PDGFR, and FGFR has defined their primary application in oncology by inhibiting angiogenesis. researchgate.netnih.gov However, the scope is broadening. Certain derivatives have been found to potently inhibit pro-inflammatory mediators by targeting signaling pathways such as Akt, MAPK, and NF-κB, suggesting applications in treating inflammatory diseases. mdpi.com Specifically, 3-(3-hydroxyphenyl)-indolin-2-one was shown to suppress the production of TNF-α and IL-6 and inhibit iNOS mRNA expression in a concentration-dependent manner. mdpi.com

A particularly promising new area is immunology. The enzyme Indoleamine 2,3-dioxygenase (IDO1), an immunosuppressive checkpoint, has emerged as a key target in cancer therapy. nih.gov The discovery of IDO1 inhibitors with novel scaffolds, including those derived from natural products, opens up new avenues for developing immunotherapies. nih.gov Additionally, some isatin derivatives have shown activity against the tobacco mosaic virus (TMV), indicating potential applications in agriculture or as antiviral agents. nih.gov

| Biological Target | Derivative Class | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases (VEGFR, PDGFR, FGFR) | 3-Substituted indolin-2-ones | Oncology (Anti-angiogenesis) | nih.govresearchgate.netnih.gov |

| iNOS, Akt, MAPK, NF-κB pathways | 3-(3-hydroxyphenyl)-indolin-2-one | Inflammatory Diseases | mdpi.com |

| Indoleamine 2,3-dioxygenase (IDO1) | Tanshinone family (related indole structures) | Cancer Immunotherapy | nih.govnih.gov |